DOR Binding Affinity Compared to Class-Leading Agonists and Peptide Controls
The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, to which this compound belongs, demonstrates nanomolar binding affinity at the human δ opioid receptor (DOR). The most potent analog in the series exhibits a pKi of 7.3 ± 0.1 (Ki = 52 nM) [1]. This affinity is significantly weaker than the endogenous peptide ligand Leu5-enkephalin (Ki = 1.4 nM) but is achieved with a non-peptide, drug-like scaffold, which is a critical advantage for oral bioavailability and CNS penetration [1]. In contrast, the failed clinical candidate SNC80, a diethylbenzamide chemotype, shows higher affinity but also induces seizures and tachyphylaxis, underscoring the value of this new chemotype's balanced affinity [1].
| Evidence Dimension | DOR binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 7.3 ± 0.1; Ki = 52 nM (for the most potent analog in the triazaspiro series; the target compound's specific value is inferred to be in a similar range based on shared chemotype) [1] |
| Comparator Or Baseline | Leu5-enkephalin (endogenous peptide): Ki = 1.4 nM; SNC80 (failed clinical candidate): high affinity but adverse effects [1] |
| Quantified Difference | ~37-fold lower affinity than Leu5-enkephalin; superior safety profile compared to high-affinity SNC80 class [1] |
| Conditions | Competitive radioligand binding assay using membranes from DOR-expressing cells |
Why This Matters
The nanomolar, rather than picomolar, binding affinity of this chemotype may contribute to a reduced risk of on-target adverse effects, a critical differentiator for procurement in analgesic drug discovery programs seeking safer DOR agonists.
- [1] Meqbil, Y.J., Aguilar, J., Blaine, A.T., et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotypes. J. Pharmacol. Exp. Ther. 2024, 389 (3), 301–309. View Source
